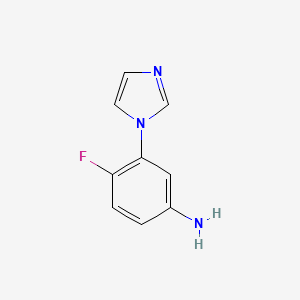
4-Fluoro-3-(imidazol-1-yl)phenylamine
Cat. No. B8360917
M. Wt: 177.18 g/mol
InChI Key: UCMKOBFOOWSSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06936608B2
Procedure details


1-(2-Fluoro-5-nitrophenyl)-1H-imidazole (300 mg, 1.45 mmol) was reduced as described in Example 37, step b, using tin(II) chloride (1.14 g, 6.0 mmol) in ethanol (10 ml) to yield the title compound (158 mg, 62%): 1H NMR (360 MHz, CDCl3) δ 7.81 (1H, s), 7.22 (1H, s), 7.18 (1H, s), 7.02 (1H, dd, J 10.2, 8.8 Hz), 6.68-6.54 (2H, m); MS (ES+) m/z 178 [M+H]+.
Name
1-(2-Fluoro-5-nitrophenyl)-1H-imidazole
Quantity
300 mg
Type
reactant
Reaction Step One



Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.[Sn](Cl)Cl>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1
|
Inputs


Step One
|
Name
|
1-(2-Fluoro-5-nitrophenyl)-1H-imidazole
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])N1C=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)N)N1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 158 mg | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
